molecular formula C14H17BrN2S B2756881 N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide CAS No. 1311316-99-0

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

Cat. No. B2756881
CAS RN: 1311316-99-0
M. Wt: 325.27
InChI Key: WMCFBVGMFSJQIP-UHFFFAOYSA-N
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Description

“N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C14H17BrN2S . It is related to the compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, which has the molecular formula C8H12N2S .


Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is 325.27 . For the related compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, it is a solid with a molecular weight of 168.26 .

Mechanism of Action

Target of Action

The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .

Pharmacokinetics

The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .

properties

IUPAC Name

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCFBVGMFSJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

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